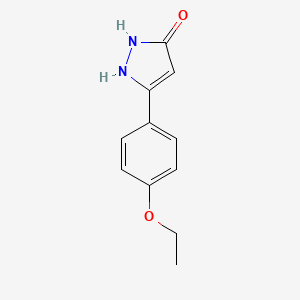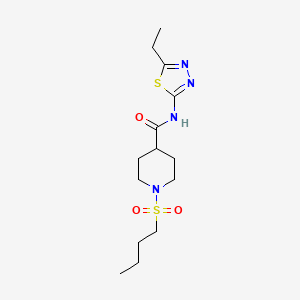
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H11FN4O. It is commonly known as "EFPC" and is a pyrazole derivative. EFPC has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of EFPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. EFPC has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
EFPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and bacterial infections. Additionally, EFPC has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EFPC is its potential use as an anti-cancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new drug for the treatment of various cancers. However, one of the limitations of EFPC is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EFPC. One of the areas of interest is the development of new drugs based on EFPC for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EFPC and its potential use in various scientific research applications.
Synthesemethoden
EFPC can be synthesized using various methods. One of the most commonly used methods is the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction with 3-fluorobenzoyl chloride. This reaction leads to the formation of EFPC as a white solid.
Wissenschaftliche Forschungsanwendungen
EFPC has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that EFPC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EFPC has also shown anti-inflammatory and anti-bacterial properties. It has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYLCOVEMFJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)

![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)


![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)